Methyl 2-(2-formyl-6-methylphenoxy)propanoate
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Overview
Description
Methyl 2-(2-formyl-6-methylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4. It belongs to the class of esters, which are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-6-methylphenoxy)propanoate typically involves the esterification of 2-(2-formyl-6-methylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-6-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)propanoic acid
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)propanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-(2-formyl-6-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-6-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For example, the formyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-isobutylphenyl)propanoate
Uniqueness
Methyl 2-(2-formyl-6-methylphenoxy)propanoate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-(2-formyl-6-methylphenoxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by various research findings and case studies.
Chemical Structure
The compound can be represented by the following structure:
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds like this compound exhibit significant antimicrobial properties. A study evaluated various phenolic esters and reported that certain derivatives showed strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 11.7 to 46.8 μM .
Table 1: Antimicrobial Activity of Methyl Derivatives
Compound | Target Organism | MIC (μM) |
---|---|---|
This compound | S. aureus | 11.7 |
This compound | B. subtilis | 46.8 |
Other Phenolic Esters | E. coli | 93.7 |
Antioxidant Activity
The antioxidant potential of methyl derivatives has been explored extensively. In vitro assays demonstrated that this compound exhibits notable radical scavenging activity, comparable to standard antioxidants such as ascorbic acid .
Table 2: Antioxidant Activity Comparison
Compound | IC50 (μM) |
---|---|
This compound | 24.20 |
Ascorbic Acid | 11.30 |
Cytotoxic Activity
Studies have also focused on the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent investigation revealed that this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating significant growth inhibition .
Case Studies and Research Findings
-
Case Study on Antimicrobial Properties :
A study highlighted the synthesis of methyl esters derived from phenolic compounds, including this compound, which demonstrated an ability to inhibit the growth of pathogenic bacteria effectively. The research emphasized the structural importance of the phenoxy group in enhancing biological activity . -
Research on Antioxidant Effects :
Another research effort assessed the antioxidant capacity of various methylated phenolic compounds, finding that modifications to the phenolic structure significantly impacted their ability to scavenge free radicals. This compound was among those exhibiting high antioxidant activity . -
Cytotoxicity Assessment :
A comprehensive study evaluated the cytotoxic effects of several phenolic esters on cancer cells, revealing that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
Properties
CAS No. |
1067225-59-5 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(2-formyl-6-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8-5-4-6-10(7-13)11(8)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
InChI Key |
VUHJWYPJSGGHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(C)C(=O)OC |
Origin of Product |
United States |
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